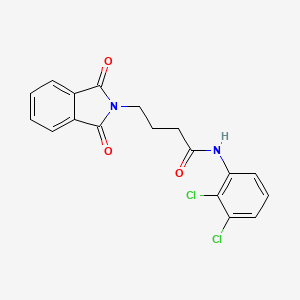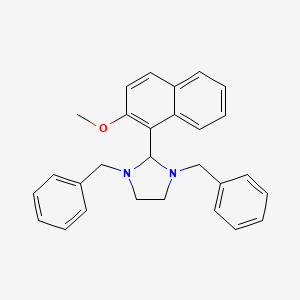![molecular formula C15H13ClN4O3S B3440503 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B3440503.png)
1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, also known as TAK-659, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of triazolopyrimidine sulfonamides and has been found to have inhibitory effects on certain enzymes that play a role in cancer cell growth and survival.
Mecanismo De Acción
1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine works by inhibiting the activity of certain enzymes, including Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a role in the growth and survival of cancer cells. By inhibiting their activity, 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BTK and ITK, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. Additionally, this compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine is that it may have off-target effects on other enzymes and proteins, which could lead to unintended consequences.
Direcciones Futuras
There are a number of potential future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine. For example, researchers may investigate the use of this compound in combination with other cancer treatments to determine if it has synergistic effects. Additionally, further research may be needed to determine the optimal dosage and administration schedule for 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine in humans. Finally, researchers may investigate the potential use of 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine in the treatment of other diseases, such as autoimmune disorders.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been the subject of numerous scientific studies due to its potential therapeutic properties. Specifically, this compound has been studied for its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. This has led to the development of 1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine as a potential cancer treatment.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-12-6-2-10(3-7-12)14-18-15(17)20(19-14)24(21,22)13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZONHBJFHIFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3440423.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3440433.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440439.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)

![1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440458.png)

![2,7-bis(3-methoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3440464.png)
![dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalate](/img/structure/B3440469.png)
![N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3440478.png)
![2-amino-4-(5-ethyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B3440483.png)
![4-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3440492.png)